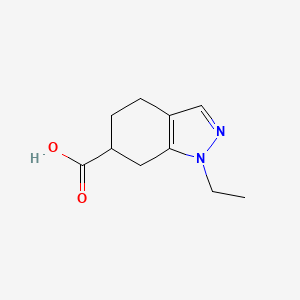

1-Ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

Description

1-Ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid is a heterocyclic compound featuring a tetrahydroindazole core substituted with an ethyl group at position 1 and a carboxylic acid moiety at position 6. This compound is cataloged under the identifier EN300-20938521 and is utilized as a building block in organic synthesis and medicinal chemistry . Its molecular formula is deduced as C₁₀H₁₄N₂O₂, with a molecular weight of approximately 194.23 g/mol.

Properties

IUPAC Name |

1-ethyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-12-9-5-7(10(13)14)3-4-8(9)6-11-12/h6-7H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEMEWZXOSXKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(CCC(C2)C(=O)O)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780892-10-5 | |

| Record name | 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazine with cyclohexanone, followed by cyclization and subsequent carboxylation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

Industry: It is utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

1-Ethyl-4,8-dimethoxy-β-carboline (Compound c)

Molecular Formula : C₁₅H₁₇N₂O₂

Molecular Weight : 255.29 g/mol

Functional Groups : β-carboline core, ethyl group, methoxy groups at positions 4 and 8.

Key Data :

Comparison :

- Structural Differences : The β-carboline core (pyrido[3,4-b]indole) contrasts with the tetrahydroindazole system, introducing extended π-conjugation. Methoxy groups enhance lipophilicity compared to the carboxylic acid in the target compound.

- Applications: β-carbolines are bioactive alkaloids with reported antimicrobial and neuroactive properties .

Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate Monohydrate

Molecular Formula: C₁₉H₂₄N₂O₅·H₂O Molecular Weight: 376.41 g/mol (monohydrate) Functional Groups: Tetrahydroindazole core, ethyl ester, hydroxyl, methyl, and phenyl substituents. Key Data:

Comparison :

- Structural Differences : The phenyl and methyl groups introduce steric bulk, while the ethyl ester reduces polarity compared to the carboxylic acid.

- Physicochemical Properties : The ester group lowers water solubility relative to the target compound’s carboxylic acid. The hydroxyl and phenyl groups may facilitate π-π stacking in drug-receptor interactions.

- Applications : Indazole esters are intermediates in synthesizing bioactive molecules, highlighting the target compound’s versatility in derivatization .

1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine

Molecular Formula : C₈H₁₄N₄

Molecular Weight : 166.22 g/mol

Functional Groups : Benzotriazole core, ethyl group, amine substituent.

Comparison :

- Structural Differences : The benzotriazole core (two adjacent nitrogen atoms in the five-membered ring) differs electronically from indazole, affecting hydrogen-bonding capacity and acidity.

- Reactivity : The amine group offers nucleophilic reactivity, contrasting with the carboxylic acid’s electrophilic character.

Biological Activity

1-Ethyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid (CAS Number: 1780892-10-5) is a heterocyclic compound belonging to the indazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.

- Molecular Formula : C10H14N2O2

- Molecular Weight : 182.23 g/mol

- IUPAC Name : 1-ethyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid

- Structural Features : The compound features an ethyl group at the 1-position and a carboxylic acid group at the 6-position, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, leading to various physiological effects. The exact pathways are still under investigation but may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to specific receptors, altering their function and downstream signaling.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive Bacteria | Effective against Staphylococcus aureus |

| Gram-negative Bacteria | Effective against Escherichia coli |

Anticancer Potential

In vitro studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

Case Studies

Several studies have been conducted to elucidate the biological effects of this compound:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against common pathogens.

- Methodology : Disk diffusion method was employed.

- Findings : Showed significant inhibition zones for both Staphylococcus aureus and Escherichia coli.

-

Study on Anticancer Effects :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to determine cell viability.

- Findings : Induced apoptosis in HeLa cells with a notable decrease in cell viability at concentrations above 15 µM.

Applications in Research and Industry

This compound is being explored for various applications:

- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.

- Pharmaceutical Industry : Potential use in formulating drugs targeting specific diseases.

Q & A

Q. Key Optimization Parameters :

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Ethanol, reflux, 12 h | 68–75 | |

| Alkylation | DMF, K₂CO₃, 80°C, 5 h | 62–70 | |

| Hydrolysis | 2M HCl, 60°C, 4 h | 85–90 |

Basic: How is the structural identity of this compound confirmed in academic research?

Answer:

A multi-technique approach is used:

- X-ray Crystallography : Resolves the crystal structure, confirming the bicyclic indazole core and substituent positions. For example, bond lengths (C–N: 1.33–1.37 Å) and angles (N–N–C: 108.5°) align with tetrahydroindazole derivatives .

- NMR Spectroscopy :

- ¹H NMR : Methyl protons (δ 1.2–1.4 ppm) and ethyl group protons (δ 1.1–1.3 ppm) .

- ¹³C NMR : Carboxylic acid carbon (δ 170–175 ppm) and indazole carbons (δ 120–150 ppm) .

- IR Spectroscopy : O–H stretch (2500–3300 cm⁻¹) for the carboxylic acid and C=O stretch (1680–1720 cm⁻¹) .

Advanced: How can researchers address contradictions in biological activity data for this compound?

Answer:

Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

- Purity Validation : Use HPLC (≥95% purity) and LC-MS to exclude degradants .

- Assay Standardization :

- Structural Confirmation : Re-examine stereochemistry via chiral HPLC or X-ray diffraction, as minor enantiomers can skew activity .

Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?

Answer:

- Docking Simulations : Model interactions with target proteins (e.g., PKA or HSF1) using AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and Arg/Lys residues .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity. For example, electron-withdrawing groups at C4 enhance binding affinity by 2–3 log units .

- MD Simulations : Assess conformational stability in aqueous (TIP3P water model) and lipid bilayer environments (e.g., POPC membranes) .

Basic: What in vitro assays are suitable for evaluating its pharmacological potential?

Answer:

Q. Example Data :

| Assay | Cell Line/Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| PKA Inhibition | Recombinant human PKA | 0.85 ± 0.12 | |

| Cytotoxicity | MCF-7 | 12.3 ± 1.4 | |

| IL-6 Suppression | RAW 264.7 | 5.6 ± 0.8 |

Advanced: How can crystallographic data resolve ambiguities in regiochemistry?

Answer:

X-ray diffraction unambiguously assigns substituent positions:

- Torsion Angles : Ethyl group orientation (N1–C–C–C dihedral: 60–70°) distinguishes it from N2-substituted isomers .

- Hydrogen Bonding : Carboxylic acid forms intermolecular H-bonds (O···O distance: 2.6–2.8 Å), stabilizing specific tautomers .

- Packing Analysis : π-Stacking distances (3.4–3.6 Å) between indazole rings confirm planar geometry .

Advanced: What strategies optimize solubility for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.